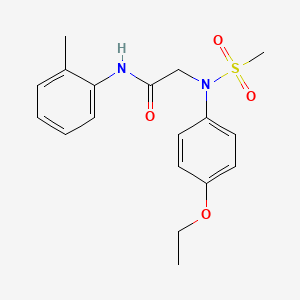
N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
描述
N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as EMG-1, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. EMG-1 belongs to the class of glycine transporter 1 (GlyT1) inhibitors, which are known to modulate the levels of glycine in the brain. Glycine is an important neurotransmitter that plays a crucial role in regulating various physiological and biochemical processes in the body.
作用机制
EMG-1 acts as a N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitor, which leads to an increase in the levels of glycine in the brain. Glycine is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological and biochemical processes in the body. The increase in glycine levels leads to enhanced NMDA receptor activity, which has been shown to be beneficial in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
EMG-1 has been shown to modulate various biochemical and physiological processes in the body. It has been shown to increase the levels of glycine in the brain, which leads to enhanced NMDA receptor activity. This, in turn, leads to an increase in the levels of various neurotransmitters, including dopamine, serotonin, and noradrenaline, which are involved in regulating mood, anxiety, and cognition. EMG-1 has also been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
EMG-1 has several advantages for lab experiments. It is a highly selective inhibitor of N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide and does not affect other transporters or receptors. It has also been shown to have a good safety profile and does not exhibit significant toxicity in animal models. However, EMG-1 has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer to animals. It also has poor bioavailability, which limits its effectiveness in vivo.
未来方向
EMG-1 has several potential future directions for research. It can be further investigated for its potential use in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. It can also be studied for its potential use in improving cognitive function and memory in individuals with cognitive impairment. Additionally, EMG-1 can be further optimized to improve its solubility and bioavailability, which can enhance its effectiveness in vivo. Finally, EMG-1 can be used as a tool compound to study the role of glycine in various physiological and biochemical processes in the body.
科学研究应用
EMG-1 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to exhibit antidepressant, anxiolytic, and antipsychotic-like effects in animal models. EMG-1 has also been investigated for its potential use in the treatment of schizophrenia, Alzheimer's disease, and neuropathic pain.
属性
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-4-24-16-11-9-15(10-12-16)20(25(3,22)23)13-18(21)19-17-8-6-5-7-14(17)2/h5-12H,4,13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDTWDUUPIFUBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-ethoxyphenyl)-N-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3569898.png)
![N-[1,1-dimethyl-2-(4-{2-methyl-2-[(phenylsulfonyl)amino]propyl}-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3569901.png)
![N-(3-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3569905.png)
![N-cyclopentyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3569909.png)
![N-(4-ethoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3569913.png)
![N-(3-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3569921.png)

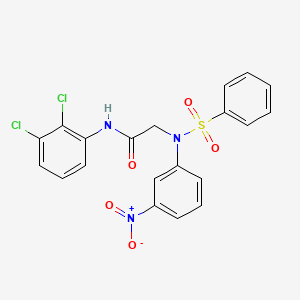
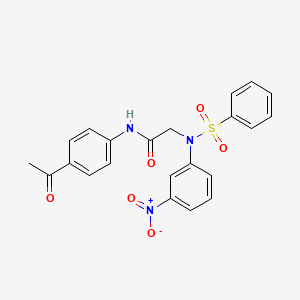
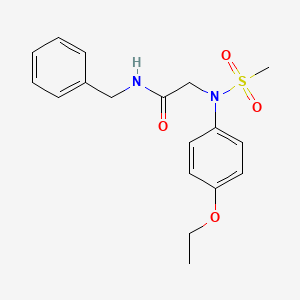
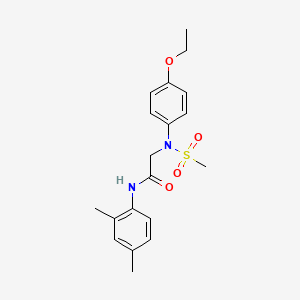
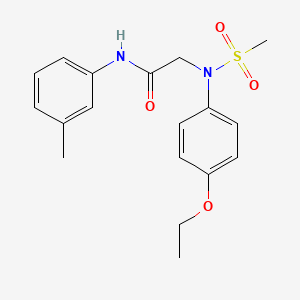
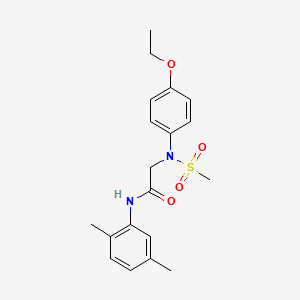
![3,4-dimethoxy-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3569996.png)